molecular formula C14H13N5OS B2545207 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034510-71-7

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2545207
CAS No.: 2034510-71-7
M. Wt: 299.35
InChI Key: KLUSSSTWLXECSP-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazine ring, a pyrazole ring, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of pyrazine, pyrazole, and thiophene rings, which confer specific electronic and steric properties that enhance its biological activity. This makes it a promising candidate for further development as an anti-tubercular agent .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrazinyl group : Contributes to its biological activity.
  • Pyrazole ring : Known for its diverse pharmacological properties.
  • Thiophene moiety : Enhances lipophilicity and potential interactions with biological targets.

The molecular formula is C13H14N4OS, with a molecular weight of 278.34 g/mol. The presence of multiple heteroatoms allows for various interactions with biological molecules.

This compound primarily targets mycobacterial cytochrome P450 enzymes, which are crucial for the metabolism of Mycobacterium tuberculosis. The interaction with these enzymes disrupts normal metabolic processes, leading to the bactericidal effects observed in vitro. This compound's ability to inhibit these enzymes positions it as a potential anti-tubercular agent .

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various pathogens. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Effective against fungal strains like Candida albicans, demonstrating broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. This suggests that the compound may also exhibit anti-inflammatory properties .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Non-small cell lung cancer (NCI-H23)
  • Colon cancer (HCT-15)
    These derivatives have shown IC50 values indicating potent inhibition of cell proliferation .

Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. The most active derivative exhibited MIC values significantly lower than those of standard antibiotics, suggesting enhanced efficacy .

Study 2: Docking Simulations

Molecular docking studies have been conducted to explore the binding interactions between this compound and its biological targets. These simulations revealed favorable binding affinities, supporting the experimental findings regarding its antimicrobial and anticancer activities .

Summary Table of Biological Activities

Activity Target Pathogen/Enzyme Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AntimicrobialCandida albicansSignificant inhibition
Anti-inflammatoryCOX enzymesInhibition of inflammation
AnticancerVarious cancer cell linesIC50 values indicating cytotoxicity

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUSSSTWLXECSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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